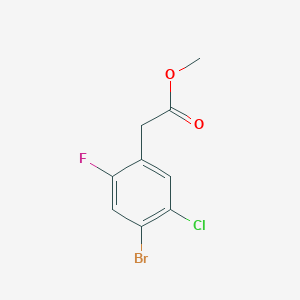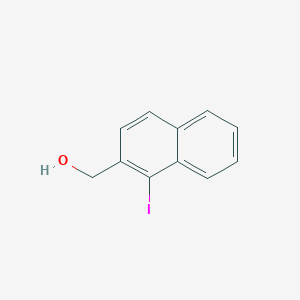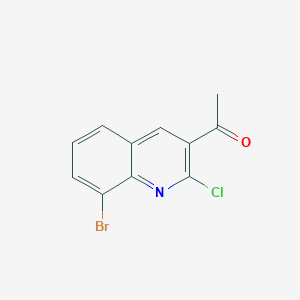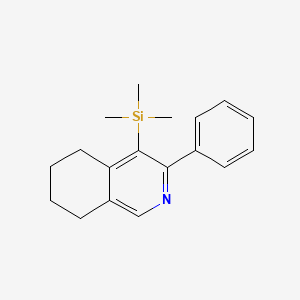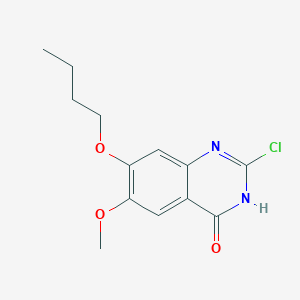
N-Naphthalen-1-yl-N-(triethylsilyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Naphthalen-1-yl-N-(triethylsilyl)formamide is an organic compound that features a naphthalene ring bonded to a formamide group, which is further substituted with a triethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-1-yl-N-(triethylsilyl)formamide typically involves the reaction of naphthalen-1-amine with triethylsilyl chloride in the presence of a base, such as triethylamine. The reaction proceeds via the formation of an intermediate silylamine, which is then treated with formic acid or a formylating agent to yield the desired formamide compound.
Reaction Conditions:
Reagents: Naphthalen-1-amine, triethylsilyl chloride, triethylamine, formic acid or formylating agent.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to reflux conditions.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Naphthalen-1-yl-N-(triethylsilyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl formamide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Naphthalen-1-yl formamide derivatives.
Reduction: Naphthalen-1-yl amine derivatives.
Substitution: Various substituted naphthalen-1-yl formamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Naphthalen-1-yl-N-(triethylsilyl)formamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Naphthalen-1-yl-N-(triethylsilyl)formamide involves its interaction with molecular targets through its formamide and triethylsilyl groups. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function. The naphthalene ring provides additional aromatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-1-yl formamide
- Naphthalen-1-yl amine
- Naphthalen-1-yl phenazine-1-carboxamide
Uniqueness
N-Naphthalen-1-yl-N-(triethylsilyl)formamide is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers improved solubility and compatibility with various reaction conditions.
Eigenschaften
CAS-Nummer |
51489-29-3 |
|---|---|
Molekularformel |
C17H23NOSi |
Molekulargewicht |
285.45 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-N-triethylsilylformamide |
InChI |
InChI=1S/C17H23NOSi/c1-4-20(5-2,6-3)18(14-19)17-13-9-11-15-10-7-8-12-16(15)17/h7-14H,4-6H2,1-3H3 |
InChI-Schlüssel |
TXQFXBNBBXLLEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)N(C=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)


![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)

